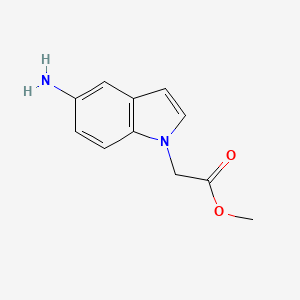

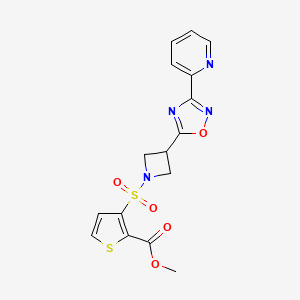

![molecular formula C20H21N3O2S B2653989 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide CAS No. 327038-63-1](/img/structure/B2653989.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), a benzothiazole group (C7H5NS), and a tert-butyl group (C(CH3)3). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the acetamide group, and the attachment of the tert-butyl group . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and acetamide groups are likely to contribute to the compound’s aromaticity, while the tert-butyl group could add steric bulk .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazole group might participate in electrophilic substitution reactions, while the acetamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar acetamide group and the nonpolar tert-butyl group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide, and its derivatives, show promise in the realm of antimicrobial applications. A study on substituted 2-aminobenzothiazoles derivatives, closely related to the compound , demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and various bacterial and fungal strains. This suggests potential for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide in antimicrobial resistance applications (Anuse et al., 2019).

Antitumor Activity

Further research has explored the antitumor capabilities of benzothiazole derivatives. In particular, compounds structurally similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide have shown potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Such findings highlight the potential use of these compounds in cancer therapy, with mechanisms including inducing apoptosis and cell cycle arrest (Wu et al., 2017).

Urease Inhibition

Benzothiazole derivatives have also been identified as potent urease inhibitors, outperforming standard treatments in tests. This activity suggests applications in treating diseases caused by urease-producing pathogens. The specific binding of these compounds to the non-metallic active site of the urease enzyme, facilitated by H-bonding, underlines their potential as targeted therapies (Gull et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” could open up new avenues of research in organic chemistry, medicinal chemistry, and other fields. Future research could explore its potential applications, investigate its reactivity, and develop more efficient methods for its synthesis .

Eigenschaften

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYZHMRKUYVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/no-structure.png)

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)

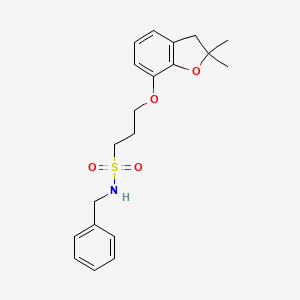

![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)